

# Application Notes and Protocols: 3-Fluoropyridine-2-carbaldehyde in Organic Synthesis

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## Compound of Interest

Compound Name: **3-Fluoropyridine-2-carbaldehyde**

Cat. No.: **B156136**

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## Introduction

**3-Fluoropyridine-2-carbaldehyde** is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and a carbaldehyde group on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of **3-Fluoropyridine-2-carbaldehyde** in the synthesis of key therapeutic agents.

## Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of **3-Fluoropyridine-2-carbaldehyde** is crucial for its effective use in synthesis. The following tables summarize its key characteristics.

Table 1: Physicochemical Properties of **3-Fluoropyridine-2-carbaldehyde**

Property	Value
CAS Number	31224-43-8
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FNO
Molecular Weight	125.10 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Not specified in search results
Purity	>97.5% (GC) <a href="#">[1]</a>
Solubility	Not specified in search results

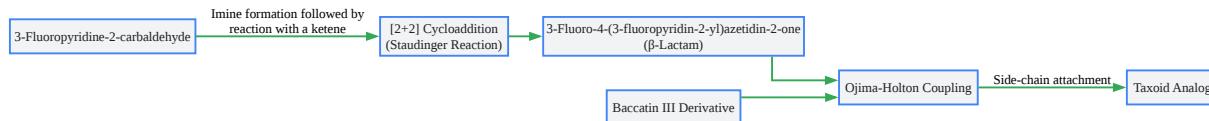
Table 2: Spectroscopic Data of **3-Fluoropyridine-2-carbaldehyde** (Predicted and Inferred from Analogs)

Technique	Data
<sup>1</sup> H NMR	Predicted chemical shifts ( $\delta$ , ppm) and coupling constants (J, Hz) based on pyridine and fluoropyridine derivatives: Aldehyde proton (CHO): ~10.0-10.5 (s); Aromatic protons: ~7.5-8.8 (m). Specific data for 3-Fluoropyridine-2-carbaldehyde is not available in the search results. For comparison, the aldehyde proton of 3-pyridinecarboxaldehyde appears at 10.11 ppm (s).[3]
<sup>13</sup> C NMR	Predicted chemical shifts ( $\delta$ , ppm) based on pyridine and fluoropyridine derivatives: Carbonyl carbon (C=O): ~190-195; Aromatic carbons: ~120-160. The carbonyl carbon of 3-pyridinecarboxaldehyde appears at 192.5 ppm. [3]
IR Spectroscopy	Predicted characteristic absorption bands ( $\text{cm}^{-1}$ ) based on related structures: Carbonyl stretch (C=O): ~1700-1720; C-F stretch: ~1200-1300; Aromatic C-H stretch: ~3000-3100.
Mass Spectrometry	Predicted molecular ion peak ( $M^+$ ) at $m/z = 125$ .

## Application 1: Synthesis of Anti-Tumor Taxoid Side-Chains

**3-Fluoropyridine-2-carbaldehyde** is a critical intermediate in the synthesis of novel taxoid anticancer agents. Taxoids are a class of diterpenes that stabilize microtubules, leading to cell cycle arrest and apoptosis. The incorporation of a 3-fluoropyridinyl moiety into the C-13 side chain of taxol analogs can enhance their efficacy and pharmacokinetic properties. The general synthetic strategy involves the preparation of a  $\beta$ -lactam precursor containing the 3-fluoropyridinyl group, which is then coupled to a baccatin III derivative via the Ojima-Holton method.[4][5]

# Experimental Workflow: Synthesis of Taxoid Analogs



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## References

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- To cite this document: BenchChem. [Application Notes and Protocols: 3-Fluoropyridine-2-carbaldehyde in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156136#use-of-3-fluoropyridine-2-carbaldehyde-in-organic-synthesis]

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